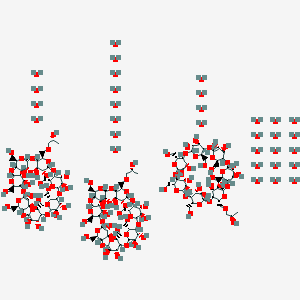
DL-Alanine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Alanine-13C3 is a labeled alanine compound . It is a branched-chain essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope labeled counterparts can be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .
Synthesis Analysis
The synthesis of DL-Alanine-13C3 involves the use of 13C atoms . The linear formula for DL-Alanine-13C3 is 13CH313CH (NH2)13CO2H .Molecular Structure Analysis
The molecular formula of DL-Alanine-13C3 is C3H7NO2 . The molecular weight is 92.07 g/mol . The InChI string is 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1 . The SMILES string is [13CH3]13CH=O)N .Physical And Chemical Properties Analysis
DL-Alanine-13C3 is a solid substance . It has a melting point of 289 °C (dec.) (lit.) . The mass shift is M+3 . The topological polar surface area is 63.3 Ų .Scientific Research Applications
1. Protein Structure and Dynamics
DL-Alanine-13C3 has been utilized in exploring the backbone dynamics of proteins. Specifically, 13C nuclear magnetic resonance (NMR) spectroscopy with biosynthetically incorporated [3-13C]alanine has been used to probe the structure and dynamics of membrane proteins like M13 coat protein. This method provides insights into the spatial restriction of motion and the rate of protein dynamics at the molecular level (Henry, Weiner, & Sykes, 1986).
2. Metabolic Pathway Analysis
DL-Alanine-13C3 plays a significant role in metabolic studies. In particular, it has been used in 13C-NMR analysis to understand glucose metabolism in specific organisms, such as Trypanosoma cruzi. The metabolic pathways and the identification of main metabolic products like [3-13C]alanine provide crucial insights into the organism's metabolic processes and potential pathways for therapeutic intervention (Frydman et al., 1990).
3. Enantiomer Separation and Identification
DL-Alanine-13C3 has been used in NMR spectroscopy for the spectral separation of enantiomers. Research demonstrates that alanine enantiomers can be distinguished by 1H, 2H, and 13C NMR in an anisotropic medium of variably stretched gelatin, which is valuable for various chemical and pharmaceutical applications (Naumann et al., 2007).
Mechanism of Action
Target of Action
DL-Alanine-13C3 is a stable isotope-labeled form of DL-Alanine, an alpha-amino acid that is used in the biosynthesis of proteins . It is primarily targeted at the enzymes and biochemical pathways involving alanine .
Mode of Action
DL-Alanine-13C3 interacts with its targets in a similar manner as DL-Alanine. The difference lies in the presence of the carbon-13 (13C) isotopes, which allows for the tracking of the compound’s metabolic fate . This makes DL-Alanine-13C3 a valuable tool in metabolic studies .
Biochemical Pathways
DL-Alanine-13C3 is involved in the same biochemical pathways as DL-Alanine. These include protein synthesis and various metabolic pathways. The presence of the 13C isotopes allows for the detailed study of these pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DL-Alanine-13C3 are expected to be similar to those of DL-Alanine. The presence of the 13c isotopes may influence these properties to some extent .
Result of Action
The molecular and cellular effects of DL-Alanine-13C3’s action are primarily related to its role in protein synthesis and metabolism. The 13C isotopes allow for the tracking of these processes .
Action Environment
The action, efficacy, and stability of DL-Alanine-13C3 can be influenced by various environmental factors. These include temperature, pH, and the presence of other biochemicals . .
properties
IUPAC Name |
2-amino(1,2,3-13C3)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13C](=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433343 |
Source


|
| Record name | DL-Alanine-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.072 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Alanine-13C3 | |
CAS RN |
144476-54-0 |
Source


|
| Record name | DL-Alanine-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)







![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)